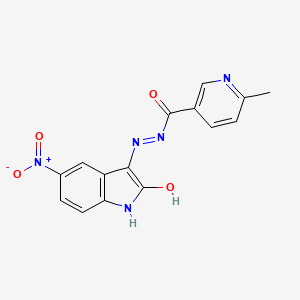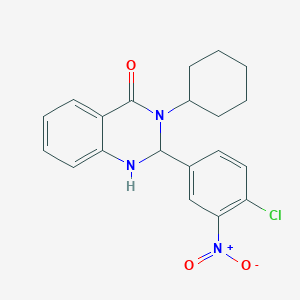![molecular formula C18H13Cl3N4O2 B10904992 2-(3-chlorophenoxy)-N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10904992.png)
2-(3-chlorophenoxy)-N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenoxy)-N’~1~-{(E)-1-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide is a complex organic compound characterized by its unique structure, which includes chlorophenoxy and pyrazolyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’~1~-{(E)-1-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 3-chlorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form 3-chlorophenoxyacetic acid.
Hydrazide Formation: The chlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide with 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenoxy)-N’~1~-{(E)-1-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide group to an amine.
Substitution: The chlorophenoxy and pyrazolyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenoxy)-N’~1~-{(E)-1-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenoxy)-N’~1~-{(E)-1-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(3-Chlorphenoxy)propionamid
- 3,4-Dichlorphenylpyrazol
Einzigartigkeit
2-(3-Chlorphenoxy)-N'-{(E)-[3-(3,4-Dichlorphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazid ist aufgrund seiner spezifischen Kombination von Chlorphenoxy- und Dichlorphenylgruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Im Vergleich zu ähnlichen Verbindungen kann es in seinen Anwendungen eine verbesserte Wirksamkeit oder Selektivität aufweisen.
Eigenschaften
Molekularformel |
C18H13Cl3N4O2 |
|---|---|
Molekulargewicht |
423.7 g/mol |
IUPAC-Name |
2-(3-chlorophenoxy)-N-[(E)-[5-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H13Cl3N4O2/c19-13-2-1-3-14(7-13)27-10-17(26)24-22-8-12-9-23-25-18(12)11-4-5-15(20)16(21)6-11/h1-9H,10H2,(H,23,25)(H,24,26)/b22-8+ |
InChI-Schlüssel |
QMEMNDBBRAMLIA-GZIVZEMBSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C/C2=C(NN=C2)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=C(NN=C2)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tetraethyl 2,2'-[butane-1,4-diylbis(oxybenzene-4,1-diylmethylylidene)]dipropanedioate](/img/structure/B10904911.png)
![5-ethoxy-2-{(E)-[2-(4-methyl-6-phenylpyrimidin-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B10904920.png)
![N-(5-bromopyridin-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10904928.png)
![6'-amino-6-chloro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B10904933.png)

![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B10904947.png)
![2-[(3-bromophenyl)amino]-N'-(2-methylcyclohexylidene)butanehydrazide](/img/structure/B10904949.png)
![N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10904960.png)
![(2E,2'E)-N,N'-cyclohexane-1,4-diylbis[3-(thiophen-2-yl)prop-2-enamide]](/img/structure/B10904967.png)
![(2E,2'E)-N,N'-butane-1,4-diylbis[3-(4-methylphenyl)prop-2-enamide]](/img/structure/B10904973.png)
![[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B10904985.png)

